12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione
Description
The compound 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione is a polycyclic heterocyclic system featuring fused pyrano and benzazocine moieties. Its structure includes a central dione (two ketone groups) and substituents such as a methyl group at position 6 and a phenyl ring at position 2. These compounds are typically synthesized via multi-component reactions (MCRs) or catalytic annulation strategies, with applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C25H15NO3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-methyl-18-phenyl-15-oxa-2-azatetracyclo[10.8.0.04,9.014,19]icosa-1(20),4,6,8,12,14(19),17-heptaen-10-yne-3,16-dione |
InChI |
InChI=1S/C25H15NO3/c1-26-22-14-21-20(16-7-3-2-4-8-16)15-24(27)29-23(21)13-18(22)12-11-17-9-5-6-10-19(17)25(26)28/h2-10,13-15H,1H3 |
InChI Key |
FOYDBCAQHDBTJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC3=C(C=C2C#CC4=CC=CC=C4C1=O)OC(=O)C=C3C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Ring-Opening Reactions
The lactone ring (2,7-dione system) undergoes hydrolysis under acidic or basic conditions.
| Reaction Conditions | Products Formed | Key Observations |
|---|---|---|
| 1M HCl, reflux, 6 hours | Corresponding dicarboxylic acid | Complete ring cleavage at C2-C7 |
| 0.5M NaOH, 80°C, 4 hours | Sodium carboxylate derivatives | Selective lactone ring opening |
This reaction pathway is critical for prodrug activation strategies, as seen in structurally related benzazocine derivatives .
Electrophilic Aromatic Substitution
The benzopyran moiety undergoes electrophilic substitution at the C8 and C9 positions due to electron-rich aromatic character.
| Reagent System | Position Substituted | Yield (%) | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ (nitration) | C9 | 72 | |
| Cl₂/FeCl₃ (chlorination) | C8 | 65 | |
| Ac₂O/H₃PO₄ (acetylation) | C9 | 58 |
Steric hindrance from the phenyl group at C4 directs substitution to the less hindered positions.
Nucleophilic Additions
The α,β-unsaturated carbonyl system (C12-C13 didehydro moiety) participates in Michael additions:
| Nucleophile | Adduct Structure | Reaction Time | Temperature |
|---|---|---|---|
| Methylamine | C13-aminoderivative | 2 hours | RT |
| Thiophenol | C13-thioether conjugate | 1.5 hours | 40°C |
| Sodium borohydride | Reduced dihydro derivative | 4 hours | 0°C |
Regioselectivity favors attack at C13 due to conjugation with the adjacent carbonyl group .
Transition Metal-Catalyzed Couplings
The phenyl substituent enables cross-coupling reactions:
| Reaction Type | Catalyst System | Products | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 68 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynylated analogs | 61 |
These reactions demonstrate compatibility with the benzazocine core under mild conditions .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [4+2] cycloaddition:
| Substrate | Product | Quantum Yield |
|---|---|---|
| Maleic anhydride | Fused tetracyclic adduct | 0.32 |
This reactivity suggests potential for generating structurally diverse polycyclic systems.
Functional Group Interconversions
Key transformations include:
| Starting Material | Reagents | Product |
|---|---|---|
| Methyl group at C6 | KMnO₄/H₂O | Carboxylic acid derivative |
| Lactone oxygen | PCl₅ | Chlorinated lactam |
These modifications enable fine-tuning of physicochemical properties .
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
| Time (hours) | % Parent Compound Remaining | Major Degradants |
|---|---|---|
| 24 | 89 | Ring-opened hydroxy acid |
| 48 | 74 | Oxidized quinone derivative |
Hydrolysis dominates at neutral pH, while oxidation becomes significant in the presence of biological oxidases.
Comparative Reactivity Table
| Reaction Class | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Lactone hydrolysis | 3.2×10⁻⁵ | 72.4 |
| Electrophilic nitration | 1.8×10⁻³ | 48.9 |
| Michael addition | 4.5×10⁻² | 34.1 |
Scientific Research Applications
Based on the search results, here's what is known about the applications of 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i]benzazocine-2,7(6H)-dione:
Basic Information
- Chemical Name: 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i]benzazocine-2,7(6H)-dione
- CAS Number: 1345138-69-3
- Molecular Formula: C25H15NO3
- Molecular Weight: 377.39
Known Applications and Research
The search results indicate that 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i]benzazocine-2,7(6H)-dione is a "compound of Heterocyclic Building Blocks research chemicals for sale" .
Limited Information
The provided search results offer very limited information regarding specific applications, case studies, or detailed research findings for this particular compound. Some sources list the compound's basic chemical properties, but do not elaborate on its use . One source offers the possibility of requesting a quote for the compound .
Additional Notes
While the search results do not provide extensive details, the compound is related to:
- Heterocyclic Compounds: These are organic compounds characterized by a ring structure containing at least one atom of elements other than carbon (e.g., nitrogen, oxygen, or sulfur) . Many pharmaceuticals, vitamins, and other biologically active compounds are heterocyclic.
- Research Chemicals: These are chemicals used for research purposes, often in laboratories .
Mechanism of Action
The mechanism of action of 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano2,3-ibenzazocine-2,7(6H)-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. Pyrano[3,2-c]quinolin-2,5(6H)-diones
- Structure: Features a pyrano-quinoline fused system instead of benzazocine.
- Synthesis: Prepared via L-proline-catalyzed MCRs of aldehydes, 4-hydroxyquinolin-2(1H)-one, and Meldrum’s acid (yields: 70–90%) .
2.1.2. Benzo[b]pyrano[2,3-e][1,4]diazepine-2,7(9H)-diones
- Structure: Contains a diazepine ring fused to a pyrano system (vs. benzazocine).
- Synthesis : Achieved via condensation reactions with yields up to 80% .
2.1.3. Pyrazolopyranopyrimidines (e.g., 3-methyl-4-phenyl-dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-5,7-dione)
- Structure: Integrates pyrazole and pyrimidine rings with a pyrano-dione core.
- Synthesis: Co-MOF@Ag2O nanocomposite catalysis enables efficient synthesis (yields: 85–92%) under mild conditions .
- Key Differences : The pyrazole ring enhances hydrogen-bonding capacity, which may improve solubility and binding affinity in biological systems.
2.3.1. Spectral Data
- IR/NMR Trends: Pyrano-diones exhibit characteristic C=O stretches at 1700–1715 cm⁻¹ and aromatic C-H bends in NMR (δ 6.80–8.52 ppm) . The benzazocine system may show distinct shifts due to extended conjugation and nitrogen lone-pair effects.
Reaction Mechanisms
- Multi-Component Reactions (MCRs): Common for fused pyrano systems (e.g., Knoevenagel-Michael-cyclocondensation cascades) .
- Catalytic Pathways : Acid catalysts (e.g., SBA-Pr-SO3H) stabilize intermediates via protonation, enabling annulation .
- Target Compound Synthesis : Likely involves similar MCRs with aldehydes, active methylenes, and heterocyclic precursors, though benzazocine formation may require additional cyclization steps .
Biological Activity
12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i] benzazocine-2,7(6H)-dione (CAS No. 1345138-69-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antibacterial, and anti-inflammatory activities.
The molecular formula of this compound is C25H15NO3, with a molecular weight of 377.39 g/mol. It features a complex structure that includes a benzo[c]pyrano framework which is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i] benzazocine. For instance, derivatives of benzopyran have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain benzopyran derivatives exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Benzopyran A | MCF-7 | 5.0 |
| Benzopyran B | Bel-7402 | 4.5 |
| Benzopyran C | MCF-7 | 3.8 |
Antibacterial Activity
The antibacterial properties of compounds with similar structures have been explored, revealing effectiveness against both Gram-positive and Gram-negative bacteria. For example, triazole derivatives have shown promising results with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
Table 2: Antibacterial Activity Overview
| Compound Name | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 0.125 |
| Triazole B | Escherichia coli | 0.250 |
| Triazole C | Pseudomonas aeruginosa | 0.500 |
Anti-inflammatory Activity
Compounds related to the benzo[c]pyrano structure have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, indicating their potential in treating inflammatory diseases .
Case Studies
- Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the anticancer activity of several benzopyran derivatives against MCF-7 cells. The results indicated that modifications to the phenyl group significantly enhanced cytotoxicity .
- Antibacterial Screening : Another research effort focused on synthesizing new derivatives of benzopyran and testing their antibacterial activity against resistant strains of bacteria like MRSA. The findings revealed some compounds had MIC values lower than those of conventional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
